N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
“N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide” is a chemical compound that contains a thiadiazole moiety . Thiadiazoles are among the most common heterocyclic pharmacophores and display a broad spectrum of biological activities . They have been widely used as reagents for the synthesis of heterocyclic compounds .
Synthesis Analysis
The synthesis of thiadiazole derivatives involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .
Scientific Research Applications
Carbonic Anhydrase Inhibition
Sulfonamides incorporating aroylhydrazone, piperidinyl, sulfone, and other moieties have shown low nanomolar activity against human carbonic anhydrase isozymes II, IX, and XII. These enzymes are crucial for physiological processes, and their inhibitors are explored for therapeutic applications, particularly in targeting tumor-associated isoforms for cancer treatment (Alafeefy et al., 2015).
Antimicrobial and Antiviral Activities
Compounds based on the sulfonamide structure have been synthesized and evaluated for their antimicrobial and antiviral properties. Novel heterocyclic sulfonamides have demonstrated significant activity against various bacterial strains and viral infections, indicating their potential as antimicrobial and antiviral agents (Debbabi et al., 2016).
Anti-Cancer Properties
The synthesis of new compounds incorporating sulfonamide moieties has been directed towards evaluating their anti-breast cancer activity. Some derivatives have exhibited better activity than conventional drugs, highlighting the potential of sulfonamide compounds in cancer therapy (Al-Said et al., 2011).
Synthesis of Novel Heterocyclic Compounds
Research into sulfonamide derivatives has also focused on the synthesis of novel heterocyclic compounds with potential biological activities. These studies aim to explore the structural diversity of sulfonamides and their applications in medicinal chemistry and drug design (Bashandy et al., 2014).
Mechanism of Action
Target of Action
The compound, also known as “N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide”, is a derivative of 4-methyl-1,2,3-thiadiazole Similar compounds have shown potential antimicrobial activity, mainly against gram-positive bacteria .
Mode of Action
It’s known that many thiadiazole derivatives exhibit their biological activities through interactions with various enzymes and receptors in the cell . The compound’s interaction with its targets may lead to changes in cellular processes, resulting in its observed biological effects.
Biochemical Pathways
Many thiadiazole derivatives are known to interfere with various biochemical pathways, leading to their observed biological effects .
Result of Action
Similar compounds have shown potential antimicrobial activity, indicating that they may inhibit the growth of or kill microorganisms .
Properties
IUPAC Name |
N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S3/c1-10-13(23-17-16-10)14(19)18-6-4-11(5-7-18)9-15-24(20,21)12-3-2-8-22-12/h2-3,8,11,15H,4-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVWVUZQWMDDAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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